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Introduction
Cianergoline, a synthetic ergoline derivative, emerged from the dedicated research efforts in

the latter half of the 20th century to explore the therapeutic potential of this complex chemical

scaffold. While not as widely known as some of its ergoline cousins like Cabergoline or

Bromocriptine, Cianergoline carved its niche through its distinct pharmacological profile,

primarily characterized by its antihypertensive and intraocular pressure-lowering effects. This

technical guide delves into the discovery, history, and core pharmacological data of

Cianergoline, providing a comprehensive resource for researchers in pharmacology and drug

development.

Discovery and Historical Context
The development of Cianergoline can be traced back to the extensive research on ergoline

alkaloids and their synthetic derivatives. These compounds, originally isolated from the ergot

fungus (Claviceps purpurea), have a rich history in medicine, yielding drugs for a variety of

conditions, including migraine, Parkinson's disease, and hyperprolactinemia.

While a singular "discovery paper" for Cianergoline is not readily apparent in the mainstream

scientific literature, its origins are linked to the Italian pharmaceutical company Farmitalia. Early

research in the 1980s from scientists at Farmitalia described the pharmacological activity of a

novel ergoline derivative, identified by the internal code 355/1057 and the chemical name
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2(R,S)-Cyano-3-(6-methylergolin-8β-yl)-propionamide. This compound is now known as

Cianergoline.

Key initial studies focused on its cardiovascular and neuropharmacological effects,

distinguishing it from other ergoline derivatives and highlighting its potential as a novel

therapeutic agent.

Chemical and Physical Properties
Property Value

Chemical Name α-Cyano-6-methylergoline-8β-propanamide

Synonyms
Cianergolinum, 2-cyano-3-(6-methylergolin-8β-

yl)propionamide

CAS Number 74627-35-3[1]

Molecular Formula C₁₉H₂₂N₄O[1]

Molecular Weight 322.41 g/mol [1]

Pharmacological Profile: Quantitative Data
The primary pharmacological actions of Cianergoline are its ability to lower blood pressure

and reduce intraocular pressure. The following tables summarize the key quantitative data from

early preclinical and clinical studies.

Antihypertensive Effects
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Species/Model
Administration
Route

Dose
Effect on
Blood
Pressure

Reference

Spontaneously

Hypertensive

Rats (SHR)

Oral 1 - 20 mg/kg

Dose-related

decrease in

arterial blood

pressure lasting

for more than 6

hours.

Salvati et al.,

1983

Anesthetized

Dogs
Intravenous Not specified

Inhibited the

pressor response

elicited by

bilateral carotid

occlusion.

Salvati et al.,

1983

Patients with

Essential

Hypertension

Oral

Up to 12 ± 2 mg

(SD) daily for 4

weeks

Slight decrease

in arterial

pressure (from

159/104 to

152/98 mm Hg).

Bise et al., 1985

Intraocular Pressure (IOP) Lowering Effects

Species
Administration
Route

Dose
Effect on
Intraocular
Pressure (IOP)

Reference

Rabbits Topical 0.022 - 0.22 mg

Dose-related,

unilateral ocular

hypotension.

Potter &

Shumate, 1987

Rabbits (Water-

loaded model)
Topical 0.22 mg

Suppressed

ocular

hypertension.

Potter &

Shumate, 1987

Capuchin

Monkeys
Topical 0.5 mg

Slight reduction

of IOP.

Potter &

Shumate, 1987
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Mechanism of Action and Signaling Pathways
Cianergoline's pharmacological effects are primarily mediated through its interaction with

dopaminergic and adrenergic signaling pathways.

Dopaminergic Activity
Cianergoline is classified as a dopaminergic agonist.[2] Its effects are consistent with the

activation of dopamine D2 receptors. This is supported by the observation that its ocular

hypotensive effect is antagonized by metoclopramide, a D2 receptor antagonist.

Adrenergic Activity
Studies have indicated that Cianergoline's mechanism of action also involves the modulation

of the sympathetic nervous system. It has been shown to inhibit sympathetic neuronal function

at prejunctional dopamine D2 receptors and postjunctional alpha-1 adrenoceptors. This dual

action contributes to its antihypertensive and IOP-lowering properties.

Signaling Pathway Diagrams
Cianergoline's dual action on adrenergic signaling.

Experimental Protocols
Detailed experimental protocols from the seminal studies on Cianergoline are summarized

below to provide a methodological framework for researchers.

Antihypertensive Activity in Spontaneously
Hypertensive Rats (SHR)

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

Drug Administration: Administered orally via gavage at doses ranging from 1 to 20 mg/kg.

Blood Pressure Measurement: Blood pressure was measured indirectly using the tail-cuff

method at various time points following drug administration. For continuous monitoring in

some experiments, direct arterial cannulation was employed.

Experimental Workflow:
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Select Male SHR

Acclimatize animals

Baseline BP Measurement
(Tail-cuff)

Administer Cianergoline
(Oral Gavage, 1-20 mg/kg)

Measure BP at intervals
(e.g., 1, 2, 4, 6, 24 hours)

Data Analysis:
Compare post-dose BP

to baseline

Click to download full resolution via product page

Workflow for assessing antihypertensive effects in SHR.

Intraocular Pressure (IOP) Measurement in Rabbits
Animal Model: New Zealand White rabbits.

Drug Administration: Topical administration of Cianergoline (0.022 - 0.22 mg) to one eye,

with the contralateral eye serving as a control.

IOP Measurement: Intraocular pressure was measured using a calibrated applanation

tonometer at baseline and at various time points after drug instillation.
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Water-Loading Model: To induce ocular hypertension, rabbits were given a rapid oral water

load (60 ml/kg). Cianergoline was administered topically prior to the water load to assess its

ability to prevent the subsequent rise in IOP.

Cat Nictitating Membrane Contraction Assay
Animal Model: Anesthetized cats.

Experimental Setup: The nictitating membrane was prepared for recording isometric

contractions. The cervical sympathetic nerve was isolated for electrical stimulation.

Drug Administration: Cianergoline was administered intravenously or via close-arterial

injection.

Measurement: The contractions of the nictitating membrane in response to pre- and

postganglionic sympathetic nerve stimulation and in response to exogenous norepinephrine

were recorded before and after Cianergoline administration.

Experimental Logic:

Experimental Protocol
Interpretation of Cianergoline Effect

Stimulate
Preganglionic Nerve

Measure Nictitating
Membrane Contraction

Stimulate
Postganglionic Nerve

Inject
Norepinephrine

Inhibition of response to
preganglionic stimulation
(Presynaptic D2 effect)

Cianergoline
Effect

Inhibition of response to
postganglionic stimulation
(Postsynaptic α1 effect)

Cianergoline
Effect

No inhibition of response
to exogenous NE

(Confirms presynaptic site of action)

Cianergoline
Effect

Click to download full resolution via product page

Logic of the cat nictitating membrane experiment.
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Conclusion
Cianergoline stands as a noteworthy example of the pharmacological diversity within the

ergoline class of compounds. Its discovery and subsequent characterization have contributed

to the understanding of dopaminergic and adrenergic modulation of cardiovascular and ocular

physiology. While it may not have achieved the widespread clinical use of some of its analogs,

the foundational research on Cianergoline provides valuable data and methodological insights

for contemporary drug discovery and development efforts targeting these important signaling

pathways. This technical guide serves as a consolidated resource to aid researchers in building

upon this historical foundation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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